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molecular formula C5H6N2O3 B104903 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 2565-47-1

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B104903
M. Wt: 142.11 g/mol
InChI Key: DCGGMHIZEAHUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000001B2

Procedure details

Water (2.7 mL) is added dropwise to a suspension of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (14.2 g, 100 mol) in POCl3 (95 mL) at 0° C. The reaction mixture is then heated at 80° C. for 5 hours. The resulting brownish solution is cooled, and POCl3 is evaporated under reduced pressure. The residue is treated with MeOH, and the obtained solid is recrystallized from ethanol to give 11.5 g product (Yield: 71.6%). m.p.=279-282° C. (dec) [Lit.2: 280-282° C.]. 1H NMR (400 MHz, DMSO-d6) δ3.10 (S, 3H), 5.90 (S, 1H), 12.4 (br, 1H).
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Yield
71.6%

Identifiers

REACTION_CXSMILES
O.[CH3:2][N:3]1[C:8](=[O:9])[CH2:7][C:6](=O)[NH:5][C:4]1=[O:11].O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[NH:5][C:4](=[O:11])[N:3]([CH3:2])[C:8](=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Name
Quantity
14.2 g
Type
reactant
Smiles
CN1C(NC(CC1=O)=O)=O
Name
Quantity
95 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting brownish solution is cooled
CUSTOM
Type
CUSTOM
Details
POCl3 is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated with MeOH
CUSTOM
Type
CUSTOM
Details
the obtained solid is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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